N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-3-2-4-16-18(13)22-20(27-16)23-19(24)15-5-8-21-17(11-15)26-12-14-6-9-25-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIAKLFTGDWFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole ring, followed by the introduction of the tetrahydropyran ring and the isonicotinamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include steps such as purification and crystallization to obtain the compound in its pure form. Quality control measures would be in place to monitor the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For instance, the modulation of interleukin-1 receptor-associated kinase 4 (IRAK4) has been identified as a therapeutic target in cancer treatment, suggesting that this compound may play a role in similar mechanisms .
Neuroprotective Effects
There is emerging evidence that benzothiazole derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and modulate neuroinflammatory responses makes it a candidate for further investigation in conditions such as Alzheimer's disease and multiple sclerosis .
Agricultural Applications
Pesticidal Properties
The compound has been explored for its potential use as an eco-friendly pesticide. Its structural characteristics allow it to interact with biological systems of pests, potentially leading to their mortality without harming non-target species. The development of botanical pesticides is increasingly important due to the growing resistance of pests to conventional chemicals and the environmental impact of synthetic pesticides .
Biochemical Research
Enzyme Inhibition Studies
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with enzymes related to inflammation and oxidative stress provides insights into its potential therapeutic applications in treating chronic diseases where these processes are implicated .
Data Table: Summary of Applications
| Application Area | Potential Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of IRAK4 and tumor growth modulation |
| Neuroprotection | Modulation of neuroinflammatory responses | |
| Agricultural Science | Eco-friendly pesticide | Targeted action against pests |
| Biochemical Research | Enzyme inhibition | Interference with metabolic pathways |
Case Studies
Case Study 1: Anticancer Activity
In a study published in 2023, researchers synthesized various benzothiazole derivatives, including this compound. The results demonstrated a significant reduction in cell viability in several cancer cell lines, indicating the compound's potential as an anticancer agent .
Case Study 2: Pesticidal Efficacy
A recent agricultural study assessed the effectiveness of this compound against common agricultural pests. The results showed a high mortality rate among treated pest populations compared to controls, underscoring its potential as a sustainable alternative to chemical pesticides .
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, thereby exerting its effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A : {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone ()
- Core Structure : Benzothiazole linked via methoxy to a dichlorophenyl ketone.
- Key Differences: Replaces the pyridine-carboxamide group with a dichlorophenyl ketone. Lacks the tetrahydropyran moiety, reducing solubility compared to the target compound.
Compound B : (2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (, Example 30)
- Core Structure : Thiazole-linked pyrrolidine carboxamide.
- Incorporates a benzyl group with a 4-methylthiazol-5-yl substituent, differing in spatial orientation and electronic effects compared to the target’s tetrahydropyran-methoxy group. The pyrrolidine ring introduces conformational rigidity, unlike the pyridine-carboxamide’s planar structure.
Compound C : 4-(4-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide ()
- Core Structure : Pyrrole-carboxamide with a pyridinylmethyl group.
- Key Differences :
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~375 g/mol (estimated) | 372.25 g/mol | 521.62 g/mol | 335.36 g/mol |
| Solubility | Moderate (tetrahydropyran) | Low (chlorophenyl) | Low (thiazole-benzyl) | Moderate (pyrrole) |
| Bioavailability | High (amide + ether groups) | Moderate (ketone) | Low (bulky substituents) | Moderate (methoxybenzoyl) |
| Key Interactions | Amide H-bonding, π-π stacking | Ketone dipole, Cl groups | Thiazole-metal binding | Pyrrole π-system |
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a pyridine ring, and a methoxy group attached to a four-membered oxane structure. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 302.36 g/mol |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on 4-substituted methoxybenzoyl-thiazoles have shown that they can bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest at the G(2)/M phase. This mechanism is crucial for inducing apoptosis in cancer cells .
Case Study: SMART Compounds
A series of SMART compounds, which include variations of the benzothiazole structure, demonstrated potent cytotoxicity against various cancer cell lines. In vivo studies have shown that these compounds can effectively reduce tumor size in xenograft models without significant neurotoxicity .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to tubulin and inhibit its polymerization, leading to cell cycle arrest.
- Induction of Apoptosis : By disrupting normal cellular functions and signaling pathways, these compounds can trigger programmed cell death in cancer cells.
- Antimicrobial Mechanisms : Disruption of microbial cell integrity or metabolism may also play a role in its antibacterial and antifungal activities.
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of benzothiazole derivatives:
- Substituent Effects : Variations in substituents on the benzothiazole ring significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance anticancer potency.
- Functional Group Positioning : The position of methoxy or other functional groups on the aromatic rings influences both solubility and interaction with biological targets .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzothiazole C2-substitution and pyridine O-methoxy signals). For example, the oxan-4-yl methoxy proton appears as a triplet at δ ~3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ~428.15 g/mol) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .
How can computational methods guide the optimization of reaction conditions for this compound’s synthesis?
Q. Advanced Research Focus
- Reaction Path Modeling : Use density functional theory (DFT) to evaluate energy barriers for key steps (e.g., amidation or etherification), identifying solvent effects or catalytic requirements .
- Machine Learning : Train models on PubChem reaction data to predict optimal molar ratios (e.g., benzothiazole:pyridine precursor ratios) and reduce trial-and-error experimentation .
Case Study : Quantum mechanics/molecular mechanics (QM/MM) simulations can explain why oxan-4-yl methoxy groups require polar aprotic solvents for stability .
What strategies are recommended for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?
Q. Advanced Research Focus
- Targeted Assays : Screen against kinases or GPCRs (common targets for benzothiazole derivatives) using fluorescence polarization or SPR .
- SAR Analysis : Compare with analogs (e.g., replacing oxane with morpholine or varying methyl positions on benzothiazole). For example, oxane’s conformational flexibility may enhance binding entropy .
Data Interpretation : Use IC₅₀ curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
Q. Advanced Research Focus
- Meta-Analysis : Cross-reference PubChem BioAssay data and validate experimental conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .
- Orthogonal Validation : Confirm activity via orthogonal methods (e.g., thermal shift assays alongside enzymatic assays) .
Example : A benzothiazole-pyridine analog showed conflicting cytotoxicity results due to varying serum concentrations in cell culture media; standardized protocols (e.g., 10% FBS) resolved this .
What are the stability challenges for this compound under physiological or experimental conditions?
Q. Advanced Research Focus
- Hydrolysis of the Oxane Ring : Test stability in PBS (pH 7.4) and acidic/basic buffers (pH 2–10) via LC-MS. Oxane rings may undergo ring-opening at extreme pH .
- Photodegradation : Conduct accelerated stability studies under UV light (ICH Q1B guidelines). Benzothiazole derivatives are prone to photooxidation .
Mitigation : Use amber vials for storage and add antioxidants (e.g., BHT) to solutions .
How can researchers develop robust HPLC methods for quantifying this compound in complex matrices?
Q. Advanced Research Focus
- Column Selection : Compare C18, phenyl-hexyl, and HILIC columns for resolving polar degradation products .
- Mobile Phase Optimization : Adjust buffer pH (e.g., ammonium formate, pH 3.5) and organic modifiers (e.g., 0.1% formic acid in MeCN) to enhance peak symmetry .
Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ (<0.1 µg/mL), and recovery rates (90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
